molecular formula C24H25NO4 B14084777 1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14084777
M. Wt: 391.5 g/mol
InChI Key: WPKIPBVGYMKNQO-UHFFFAOYSA-N
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Description

1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno-pyrrole derivatives

Preparation Methods

The synthesis of 1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . This reaction proceeds under specific conditions to yield the desired chromeno-pyrrole derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Cycloaddition: It can participate in cycloaddition reactions, forming complex cyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H25NO4

Molecular Weight

391.5 g/mol

IUPAC Name

1-(3-butoxyphenyl)-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H25NO4/c1-3-5-14-28-17-10-8-9-16(15-17)21-20-22(26)18-11-6-7-12-19(18)29-23(20)24(27)25(21)13-4-2/h6-12,15,21H,3-5,13-14H2,1-2H3

InChI Key

WPKIPBVGYMKNQO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCC)OC4=CC=CC=C4C3=O

Origin of Product

United States

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